
Benzyl 1,2-dichlorovinyl sulfide
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Overview
Description
Benzyl 1,2-dichlorovinyl sulfide is an organic compound with the molecular formula C9H8Cl2S It contains a benzyl group attached to a 1,2-dichlorovinyl sulfide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 1,2-dichlorovinyl sulfide can be synthesized through several methods. One common approach involves the reaction of benzyl halides with thiols under specific conditions. For example, benzyl bromides can react with potassium thioacetate in the presence of Oxone® to yield the desired sulfide . Another method involves the use of environmentally friendly aryl dithiocarbamates and benzyl halides with copper chloride as a catalyst and cesium carbonate as a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using readily available starting materials. The use of metal catalysts and green reagents is preferred to ensure high yields and minimize environmental impact. The reaction conditions are optimized to achieve efficient conversion and product purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1,2-dichlorovinyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into different sulfur-containing products.
Substitution: Nucleophilic substitution reactions at the benzylic position are common, often involving reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) are used for oxidation reactions.
Substitution: NBS is commonly used for free radical bromination at the benzylic position.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 1,2-dichlorovinyl sulfide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 1,2-dichlorovinyl sulfide involves its interaction with molecular targets through its reactive functional groups. The benzyl group can undergo resonance stabilization, facilitating various chemical transformations . The compound’s sulfur moiety can participate in redox reactions, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Benzyl chloride: Similar in structure but lacks the sulfur moiety.
Benzyl bromide: Similar but contains a bromine atom instead of chlorine.
Benzyl alcohol: Contains a hydroxyl group instead of the dichlorovinyl sulfide moiety.
Uniqueness
Benzyl 1,2-dichlorovinyl sulfide is unique due to the presence of both the benzyl and dichlorovinyl sulfide groups, which confer distinct chemical properties and reactivity compared to its analogs .
Q & A
Q. Basic: What are the key considerations for synthesizing Benzyl 1,2-dichlorovinyl sulfide analogs with improved stability for nephrotoxicity studies?
Methodological Answer :
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Synthetic Design : Use biotinylated analogs like N-Biotinyl-S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (NB-DCVCS) to enhance stability while retaining reactivity. Monitor stability in buffers and biological media (e.g., rat blood/plasma) via half-life comparisons with DCVCS .
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Reactivity Validation : Characterize covalent binding to model enzymes (e.g., glutathione reductase, malate dehydrogenase) using immunoblotting with anti-biotin antibodies .
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Data Table :
Compound Half-life in Buffer (h) Half-life in Rat Plasma (h) NB-DCVCS 2.5 1.8 DCVCS 1.2 0.7
Q. Advanced: How can researchers resolve contradictions in protein-binding selectivity between DCVCS and its analogs?
Methodological Answer :
- Competition Assays : Pre-incubate rat kidney cytosol with DCVCS before adding NB-DCVCS. Reduced immunoblotting signals for NB-DCVCS indicate shared binding sites .
- Molecular Weight Profiling : Use SDS-PAGE to identify proteins with distinct molecular weights modified by NB-DCVCS, suggesting differential selectivity .
Q. Basic: What analytical techniques are critical for tracking the reactivity of this compound derivatives with glutathione (GSH)?
Methodological Answer :
- HPLC-MS/MS : Quantify GSH adducts via retention time and fragmentation patterns.
- Kinetic Studies : Measure pseudo-first-order rate constants for thiol reactivity using excess GSH under physiological conditions (pH 7.4, 37°C) .
Q. Advanced: How do mitochondrial toxicity pathways of DCVCS inform experimental design for studying placental toxicity?
Methodological Answer :
- Cellular Models : Use placental cell lines (e.g., JEG-3) treated with DCVCS to assess mitochondrial dysfunction via:
- Pro-Inflammatory Markers : ELISA for prostaglandins (PGE2) and cytokines (IL-6, TNF-α) to link toxicity to adverse pregnancy outcomes .
Q. Basic: What synthetic strategies optimize substituent control in 1,2-dichlorovinyl sulfide derivatives?
Methodological Answer :
- Phase Transfer Catalysis (PTC) : Use tetrabutylammonium bromide (TBAB) in toluene to enhance reaction rates and selectivity for dibenzyl sulfide formation .
- Parameter Optimization : Adjust NH3/H2S mole ratios (1:1 to 3:1) and catalyst concentrations (0.5–2.0 mol%) to maximize selectivity .
Q. Advanced: How can metabonomics integrate with covalent binding studies to elucidate DCVCS toxicity mechanisms?
Methodological Answer :
- Multi-Omics Workflow :
- Pathway Mapping : Use KEGG or Reactome to connect dysregulated metabolites (e.g., succinate, citrate) to mitochondrial dysfunction .
Q. Basic: What protocols ensure reproducibility in synthesizing 1,2-dichlorovinyl ethers from trichloroethylene?
Methodological Answer :
- Elimination–Etherification : React trichloroethylene with primary alcohols (e.g., methanol) under basic conditions.
- Purification : Distill products under reduced pressure and confirm purity via GC-MS and ¹H-NMR .
Q. Advanced: How do kinetic parameters inform the design of in vivo studies for DCVCS toxicity?
Methodological Answer :
- Compartmental Modeling : Use apparent activation energy (Ea) data (e.g., 10.30 kcal/mol for benzyl chloride reactions) to predict reaction rates in biological systems .
- Dosing Regimens : Adjust exposure intervals based on half-life data to mimic bioaccumulation patterns .
Q. Basic: What controls are necessary to validate covalent modification of renal proteins by DCVCS?
Methodological Answer :
- Negative Controls : Incubate proteins with non-reactive analogs (e.g., S-methyl-L-cysteine).
- Positive Controls : Use N-ethylmaleimide (NEM) to block free thiols and confirm specificity of DCVCS binding .
Q. Advanced: How can competition assays differentiate between covalent and non-covalent interactions in protein modification?
Methodological Answer :
- Pre-Treatment with Competitors : Use excess DCVCS or NB-DCVCS to saturate binding sites.
- Dialysis or Size-Exclusion Chromatography : Separate non-covalent complexes from covalently modified proteins .
Q. Key Distinctions
- Basic Questions : Focus on synthesis, stability, and foundational assays (e.g., #1, #3, #7).
- Advanced Questions : Address mechanistic contradictions, multi-omics integration, and kinetic modeling (e.g., #2, #6, #8).
Properties
CAS No. |
91085-62-0 |
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Molecular Formula |
C9H8Cl2S |
Molecular Weight |
219.13 g/mol |
IUPAC Name |
[(Z)-1,2-dichloroethenyl]sulfanylmethylbenzene |
InChI |
InChI=1S/C9H8Cl2S/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-6H,7H2/b9-6+ |
InChI Key |
GRWSOMTVEZZLOU-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CS/C(=C/Cl)/Cl |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=CCl)Cl |
Origin of Product |
United States |
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